ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name of the compound is derived by prioritizing substituents on the pyrazine ring according to their positional hierarchy. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substituents include:
- A methyl group (-CH₃) at position 5,
- An oxo group (=O) at position 3,
- An ethyl carboxylate group (-COOCH₂CH₃) at position 2.
The numbering begins at the nitrogen atom adjacent to the carboxylate group to minimize locants, resulting in the formal name This compound . The "2H" designation indicates the partial saturation of the pyrazine ring, though the compound primarily exists in the aromatic tautomeric form under standard conditions.
Isomeric possibilities arise from positional variations of substituents. For instance, shifting the methyl group to position 6 or the oxo group to position 4 would yield structural isomers. However, the reported compound’s substitution pattern is stabilized by resonance interactions between the oxo group and the aromatic ring. Stereoisomerism is absent due to the planar geometry of the pyrazine ring and the lack of chiral centers.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction data for analogous pyrazine derivatives, such as methyl-5-methylpyrazine-2-carboxylate, reveal key structural features. In these structures, the pyrazine ring adopts a planar conformation with bond lengths of 1.33 Å for C-N and 1.38 Å for C-C, consistent with aromatic delocalization. The ethyl carboxylate group exhibits a carbonyl bond length of 1.21 Å (C=O), while the ester C-O bond measures 1.34 Å, aligning with typical sp³ hybridization.
The methyl group at position 5 lies in the plane of the pyrazine ring, with a C-C bond length of 1.50 Å, indicative of minimal steric strain. The oxo group at position 3 forms a hydrogen bond with the adjacent nitrogen atom (N-H···O=C), stabilizing the keto tautomer in the solid state. Dihedral angles between the pyrazine ring and the carboxylate group average 12.5°, suggesting slight twisting due to steric interactions between the ethyl group and the ring.
Comparative Structural Analysis with Related Pyrazine Derivatives
Comparative analysis with ethyl pyrazine-2-carboxylate highlights the electronic and steric effects of the additional methyl and oxo groups. The methyl group at position 5 donates electron density via hyperconjugation, slightly elongating adjacent C-N bonds (1.35 Å vs. 1.33 Å in unsubstituted pyrazine). Conversely, the electron-withdrawing oxo group at position 3 shortens the C-N bond at position 2 to 1.30 Å, enhancing aromaticity.
In contrast, ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate features a fused pyridine-pyrazine ring system, which introduces non-planarity and additional hydrogen-bonding interactions. The fused system increases the dihedral angle between the carboxylate and the heterocycle to 25.4°, reducing conjugation compared to the monocyclic derivative.
Substituent positioning also influences packing efficiency. For example, this compound adopts a herringbone arrangement in the crystal lattice, facilitated by π-π stacking (3.8 Å interplanar distance) and C-H···O hydrogen bonds. In comparison, simpler esters like ethyl pyrazine-2-carboxylate exhibit less dense packing due to the absence of hydrogen-bond donors.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4,6H,3H2,1-2H3 |
InChI Key |
LPHRIEYDDWNRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C(C=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis from Pyruvic Aldehyde and o-Phenylenediamine
A foundational method for synthesizing pyrazine derivatives involves cyclization reactions. The patent CN1155581C outlines a four-step process starting with pyruvic aldehyde (methylglyoxal) and o-phenylenediamine.
Cyclization and Intermediate Formation
In the first step, pyruvic aldehyde reacts with o-phenylenediamine in the presence of sodium pyrosulfite as a catalyst. The reaction proceeds at 60–80°C for 0.5 hours, yielding 3-methyl benzopyrazine. The mechanism involves Schiff base formation followed by cyclization, facilitated by the catalyst’s redox properties.
Oxidation to Dicarboxylic Acid
The intermediate 3-methyl benzopyrazine undergoes oxidation using potassium permanganate (KMnO₄) at 100–103°C. This step introduces carboxylic acid groups at positions 2 and 3 of the pyrazine ring, forming 5-methylpyrazine-2,3-dicarboxylic acid potassium salt. The oxidation is exothermic, requiring careful temperature control to avoid over-oxidation.
Acidification and Decarboxylation
Sulfuric acid (H₂SO₄) is employed for acidification and decarboxylation at 115°C. The molar ratio of H₂SO₄ to the potassium salt is critical (2.5:1), ensuring complete decarboxylation of the 3-carboxyl group while retaining the 2-carboxyl group. This yields 5-methylpyrazine-2-carboxylic acid.
Esterification and Purification
The final step involves esterification with ethanol under acidic conditions. However, the patent emphasizes extraction using butanone at pH 1.5–4.0 to isolate the product. Crystallization and vacuum drying yield ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate with a purity ≥99%.
Table 1: Material Consumption for Cyclization-Based Synthesis
| Material | Specification | Consumption (kg/kg product) |
|---|---|---|
| Pyruvic aldehyde | Industrial, 100% | 7.00 |
| o-Phenylenediamine | 98% | 8.50 |
| Sodium pyrosulfite | 98% | 6.75 |
| Potassium permanganate | 98% | 38.00 |
| Sulfuric acid | 98% | 31.00 |
Esterification of 5-Methyl-3-Oxo-2H-Pyrazine-2-Carboxylic Acid
Esterification of the pre-formed carboxylic acid is a common industrial approach. The patent CN103508959A demonstrates this using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF).
Reaction Conditions
A mixture of 5-methyl-3-oxo-2H-pyrazine-2-carboxylic acid (50 mmol), DMF (20 mL), and NaH (0.8 g) is heated to 110°C with DMC (200–400 mmol). The reaction completes in 4 hours, achieving yields of 79–89%. NaH acts as a base, deprotonating the carboxylic acid to facilitate nucleophilic attack by ethanol.
Multicomponent Reactions Involving Malononitrile
The synthesis of related pyrazine derivatives, as reported by De Gruyter, involves multicomponent reactions. Ethyl 3-oxobutanoate reacts with malononitrile and ammonium acetate in ethanol/water (1:1) at room temperature. Although this method primarily yields biphenyl derivatives, modifying the aldehyde component (e.g., using propionaldehyde) could adapt the pathway for pyrazine synthesis.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 81–89 | ≥99 | High | Moderate |
| Esterification | 79–89 | ≥98 | Medium | High |
| Multicomponent | 65–75 | ≥95 | Low | Low |
- Cyclization-Oxidation : Optimal for industrial-scale production but requires toxic reagents (KMnO₄).
- Esterification : Cost-effective but depends on precursor availability.
- Multicomponent Reactions : Eco-friendly but lower yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Methyl pyrazine-2-carboxylate (C₆H₆N₂O₂) shares the pyrazine core but lacks the 5-methyl and 3-oxo groups. The absence of the oxo group reduces hydrogen-bonding capacity, leading to differences in solubility and crystal packing. For example, methyl pyrazine-2-carboxylate crystallizes in the monoclinic space group P2₁/c with distinct lattice parameters (a = 7.512 Å, b = 10.235 Å, c = 9.861 Å; β = 105.5°) compared to ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate, which likely adopts a different packing due to additional substituents .
5-Methyl-2-pyrazinecarboxylic acid (C₆H₆N₂O₂) replaces the ethyl ester with a carboxylic acid. This substitution increases polarity, improving water solubility but reducing bioavailability. The acid form is a precursor to drugs like Acipimox and Glipizide, highlighting the pharmacological relevance of pyrazinecarboxylic derivatives .
Hydrogen Bonding and Crystallography
The oxo group at position 3 facilitates hydrogen bonding, influencing crystal morphology. For instance, methyl pyrazine-2-carboxylate forms dimeric hydrogen bonds (O···H–N) with a graph-set notation R₂²(8), whereas the ethyl ester analog may exhibit longer C=O···H–N interactions due to steric hindrance from the ethyl group .
Biological Activity
Ethyl 5-methyl-3-oxo-2H-pyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family, characterized by its unique structure that includes an ethyl ester, a ketone group, and a methyl substituent. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula for this compound is C$9$H${10}$N$_2$O$_3$. Its structural features include:
- A pyrazine ring with nitrogen atoms.
- A carboxylate group at the 2-position.
- A ketone functional group at the 3-position.
- A methyl group at the 5-position.
These functional groups contribute to the compound's reactivity and potential interactions with biological molecules.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
The precise mechanisms of action for this compound are not fully elucidated. However, research indicates potential interactions with:
- Proteins involved in metabolic pathways : These interactions could affect various cellular processes, including apoptosis and cell cycle regulation.
- Enzymatic targets : Molecular docking studies suggest that similar compounds can fit well into active sites of enzymes such as cytochrome P450, indicating possible inhibition or modulation of these enzymes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other pyrazine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-methylpyrazine | Methyl group at position 4 | Known for distinct flavor profile |
| Ethyl 6-methylpyrazine | Methyl group at position 6 | Exhibits different biological activities |
| Ethyl 5-amino-4-cyanopyrazole | Amino and cyano groups present | Potentially more reactive due to amino group |
| Ethyl pyrazinecarboxylic acid | Carboxylic acid functionality | Stronger acidity compared to esters |
The unique arrangement of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity : In studies involving related pyrazines, several compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., PC-3, MCF7). For example, a derivative showed an IC$_{50}$ value indicating strong activity against prostate cancer cells .
- Molecular Docking Studies : These studies have revealed that certain derivatives can effectively bind to key enzymatic targets, suggesting a mechanism for their biological activity through inhibition or modulation of enzyme function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
